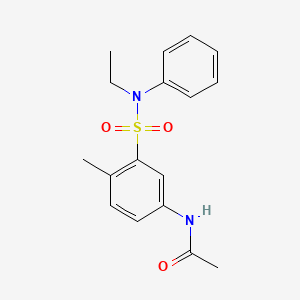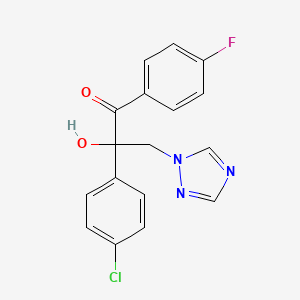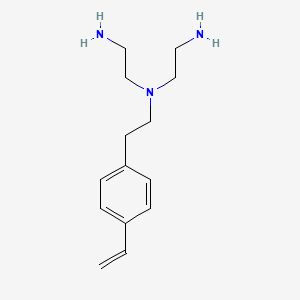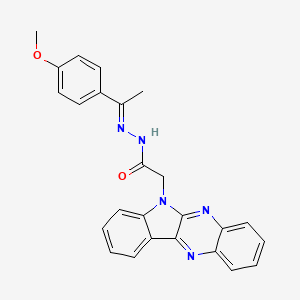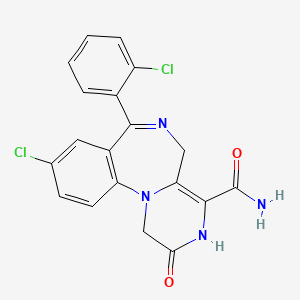
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is a quaternary ammonium compound with a unique structure that combines an imidazole ring with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier, corrosion inhibitor, and fabric softener.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate typically involves the reaction of 1-(2-aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazole with methyl sulfate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amino group of the imidazole attacks the methyl sulfate, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.
Major Products:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used as an emulsifier, corrosion inhibitor, and fabric softener in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate involves its interaction with cell membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The imidazole ring can also interact with various molecular targets, including enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
- 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1H-imidazolium chloride
- 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium bromide
- 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium iodide
Comparison: 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is unique due to its specific counterion (methyl sulfate), which imparts distinct solubility and reactivity properties compared to its chloride, bromide, and iodide counterparts. The methyl sulfate group also influences the compound’s ability to form micelles and its overall surfactant properties, making it particularly effective in certain industrial applications.
Propiedades
Número CAS |
93783-25-6 |
|---|---|
Fórmula molecular |
C24H51N3O4S |
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
2-(2-heptadecyl-3-methyl-4,5-dihydroimidazol-3-ium-1-yl)ethanamine;methyl sulfate |
InChI |
InChI=1S/C23H48N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25(2)21-22-26(23)20-19-24;1-5-6(2,3)4/h3-22,24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
SMDRFIQNIKIUKF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


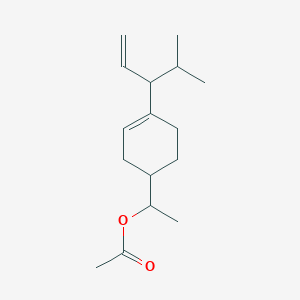
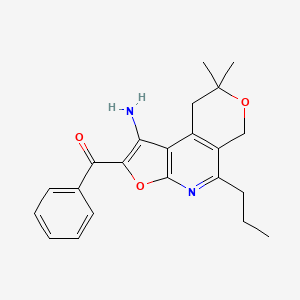
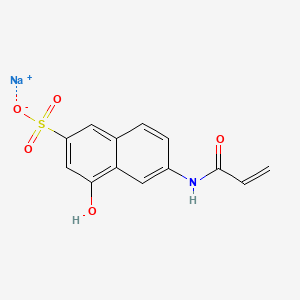

![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
